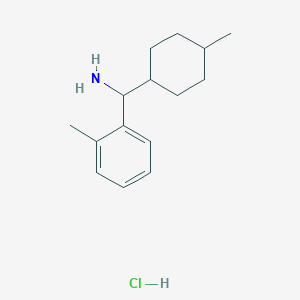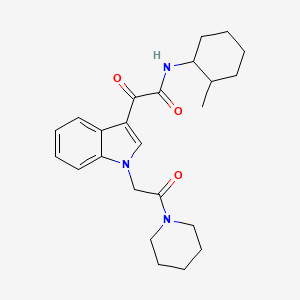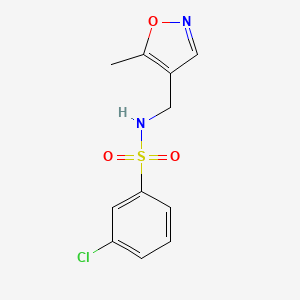![molecular formula C14H15N3O3S B2818681 N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide CAS No. 692746-22-8](/img/structure/B2818681.png)
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide” is a chemical compound that contains a pyridine ring and a sulfamoyl group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The sulfamoyl group (SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an ethylsulfamoyl group, and a phenyl ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.25 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide is a compound that has been explored in various chemical syntheses and structural analyses. For instance, studies have demonstrated its involvement in the synthesis of complex molecules and polymers, highlighting its potential in creating novel materials with specific properties. The compound's structural characteristics, such as its ability to form coordination polymers with metals, have been examined, revealing insights into its chemical behavior and interactions (Yeh, Chen, & Wang, 2008; Ravikumar & Saravanan, 2012).
Biological Activity and Therapeutic Potential
The compound has also been evaluated for its biological activities, including its potential therapeutic applications. Research has delved into its role as an inhibitor in specific biochemical pathways, suggesting its utility in drug development for various diseases. For example, some derivatives have shown promise as anticancer agents due to their ability to interact with biological targets, affecting cellular processes critical for cancer progression (Kambappa et al., 2017).
Material Science and Engineering Applications
In the field of material science and engineering, this compound derivatives have been used to develop new materials with unique properties. These materials have potential applications in various industries, ranging from electronics to pharmaceuticals, due to their tailored chemical and physical characteristics (Jain et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)12-8-6-11(7-9-12)17-14(18)13-5-3-4-10-15-13/h3-10,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQUFWDJWFJQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)

![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2818616.png)
